molecular formula C10H11BrO2 B2871894 Methyl 2-(4-bromo-2-methylphenyl)acetate CAS No. 958646-47-4

Methyl 2-(4-bromo-2-methylphenyl)acetate

Cat. No. B2871894
M. Wt: 243.1
InChI Key: FQVAIXVMXMXFKD-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-methylphenyl)acetate” is a chemical compound with the CAS Number: 958646-47-4 . It has a molecular weight of 243.1 g/mol . The compound is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(4-bromo-2-methylphenyl)acetate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . The compound has a total of 13 heavy atoms .


Physical And Chemical Properties Analysis

“Methyl 2-(4-bromo-2-methylphenyl)acetate” has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It also has 3 rotatable bonds .

Scientific Research Applications

Crystal Structure Analysis

One study focuses on the crystal structure of a related compound, demonstrating its relevance in understanding molecular interactions and the formation of isomeric products. This type of research is fundamental in materials science and drug design, where the arrangement of atoms within a molecule can significantly affect its properties and efficacy (S. Lee, J. Ryu, & Junseong Lee, 2017).

Synthesis and Biological Activity

Another study explores the synthesis and reactions of compounds as potential antihypertensive α-blocking agents, showcasing the importance of chemical synthesis in developing new therapeutic agents. Such research is vital in pharmaceutical sciences for creating compounds with specific biological activities (B. F. Abdel-Wahab, S. F. Mohamed, A. Amr, & M. Abdalla, 2008).

Chiral Methyl Groups

The preparation and detection of chiral methyl groups in compounds highlight the significance of stereochemistry in organic synthesis and drug development. This research is crucial for synthesizing enantiomerically pure substances, which can have different biological effects (J. Lüthy, J. Rétey, & D. Arigoni, 1969).

Antiprotozoal Agents

Research into novel compounds with antiprotozoal activity indicates the role of chemical synthesis in combating infectious diseases. This type of study is essential for discovering new treatments for protozoan infections (M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, & D. Boykin, 2004).

Suzuki Coupling Reactions

A study on palladium catalysts for Suzuki coupling reactions underscores the importance of catalysis in organic synthesis. Such methodologies enable the formation of carbon-carbon bonds efficiently, which is fundamental in the synthesis of complex organic molecules (J. Wolfe, R. Singer, Bryant H. Yang, & S. Buchwald, 1999).

Spectroscopic Features and Crystal Structure

Investigations into the synthesis, crystal structure, and spectroscopic features of certain acetates provide insight into the physical and chemical properties of these compounds, essential for material science and pharmaceutical applications (Mavişe Yaman et al., 2019).

Safety And Hazards

The safety information for “Methyl 2-(4-bromo-2-methylphenyl)acetate” indicates that it has GHS07 pictograms and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2-(4-bromo-2-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVAIXVMXMXFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-methylphenyl)acetate

CAS RN

958646-47-4
Record name methyl 2-(4-bromo-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.60 g, 11 mmol) was added to a solution of (4-bromo-2-methylphenyl)acetonitrile (1.0 g, 4.8 mmol) obtained in Example (17-1) in ethylene glycol (5 ml), and the mixture was stirred at 130° C. for 1.5 hours. After the reaction mixture was cooled to room temperature and concentrated hydrochloric acid was added to acidify the reaction mixture, the mixture was extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. After the residue obtained by removing the solvent under reduced pressure was washed with water, it was dried under reduced pressure to give a solid. Potassium carbonate (0.97 g, 7.0 mmol) and methyl iodide (0.37 ml, 5.9 mmol) were added to a solution of the obtained solid in N,N-dimethylformamide (6 ml), and the mixture was stirred at room temperature for 2 hours. The reaction mixture was diluted with ethyl acetate and the organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The residue obtained by removing the solvent under reduced pressure was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=99/1-10/1) to give crudely purified methyl (4-bromo-2-methylphenyl)acetate as an oil. According to a method similar to Example (8-1), from crude methyl (4-bromo-2-methylphenyl)acetate obtained in the above and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (814 mg, 3.7 mmol), methyl (4′-hydroxy-3-methyl-1,1′-biphenyl-4-yl)acetate was obtained as a colorless solid (0.70 g, three-step total yield: 56%).
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0.6 g
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1 g
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5 mL
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0.97 g
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0.37 mL
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6 mL
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